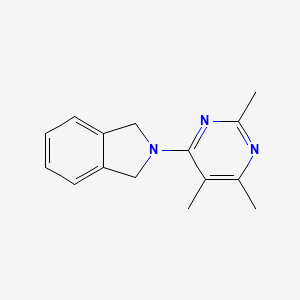
2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole, abbreviated as 2-TMPI, is an organic compound that has been extensively studied in the scientific community in recent years. It is a heterocyclic compound, containing both a pyrimidine and an isoindole ring. 2-TMPI has a variety of applications in scientific research, ranging from its use as a synthetic building block to its potential as a therapeutic agent.
Scientific Research Applications
2-TMPI has been extensively studied in the scientific community due to its wide range of applications. In particular, it has been used as a synthetic building block for the synthesis of various other compounds, such as 2-methyl-3-nitroisoindole, 2-methyl-3-nitro-4-pyridin-2-ylisoindole, and 2-methyl-3-nitro-4-pyridin-2-yl-2,3-dihydro-1H-isoindole. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug vinblastine. Additionally, 2-TMPI has been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2.
Mechanism of Action
The mechanism of action of 2-TMPI is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. This inhibition is thought to be due to the binding of 2-TMPI to the active site of the enzyme, resulting in the inhibition of its activity. Additionally, 2-TMPI has been shown to bind to the nuclear receptor PPARγ, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
2-TMPI has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as to possess anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-TMPI has several advantages for use in laboratory experiments. Its low cost and ease of synthesis make it an attractive option for use in research. Additionally, its low toxicity and lack of adverse effects make it a safe choice for use in laboratory studies. However, its lack of specificity and potential for off-target effects can limit its effectiveness in some applications.
Future Directions
There are a variety of potential future directions for the research of 2-TMPI. These include further studies into its mechanism of action, its potential as a therapeutic agent, and its potential for use in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, may yield valuable insights into its potential applications. Finally, further research into its pharmacokinetics and pharmacodynamics may help to elucidate its potential as a therapeutic agent.
Synthesis Methods
2-TMPI can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 2-chloro-5-methylpyrimidine with 2-methyl-3-nitroisoindole. This reaction produces 2-TMPI in good yields. Other methods of synthesis include the reaction of 2-chloro-5-methylpyrimidine with 2-methylisoindole, and the reaction of 2,5-dichloropyrimidine with 2-methyl-3-nitroisoindole.
Properties
IUPAC Name |
2-(2,5,6-trimethylpyrimidin-4-yl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-10-11(2)16-12(3)17-15(10)18-8-13-6-4-5-7-14(13)9-18/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMDVOFLPDYNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CC3=CC=CC=C3C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457235.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457236.png)
![2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride](/img/structure/B6457256.png)
![4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457258.png)
![1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457261.png)
![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)
![2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6457277.png)
![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)
![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457300.png)

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)
![1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B6457327.png)
![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)
